

## **SGI-7079 ATP-competitive Axl inhibition**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SGI-7079  |           |
| Cat. No.:            | B15579336 | Get Quote |

An In-depth Technical Guide on SGI-7079: An ATP-Competitive Axl Inhibitor

#### Introduction

SGI-7079 is a selective, ATP-competitive small molecule inhibitor of the Axl receptor tyrosine kinase (RTK).[1] Axl belongs to the TAM (Tyro3, Axl, MerTK) subfamily of RTKs and its overexpression is implicated in cancer progression, metastasis, immune evasion, and the development of therapeutic resistance.[2][3] Aberrant Axl signaling is associated with a poor prognosis in various malignancies, including non-small cell lung cancer (NSCLC), breast cancer, and acute myeloid leukemia (AML).[3][4][5] SGI-7079 has been investigated in preclinical studies for its potential to inhibit tumor cell proliferation, migration, and invasion, and to overcome resistance to other targeted therapies, such as EGFR inhibitors.[1][6] This document provides a comprehensive technical overview of SGI-7079, detailing its mechanism of action, biochemical and cellular activities, and the experimental protocols used for its evaluation.

# Mechanism of Action: ATP-Competitive Axl Inhibition

The Axl signaling cascade is typically initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6).[7] This binding induces Axl dimerization and subsequent autophosphorylation of tyrosine residues within its intracellular kinase domain.[2][7] This activation triggers downstream signaling pathways, including the PI3K/Akt/mTOR, Ras/MEK/Erk, JAK/STAT, and NF-kB pathways, which collectively promote cell survival, proliferation, migration, and resistance to apoptosis.[8][9]





Click to download full resolution via product page

A simplified overview of the Gas6/Axl signaling pathway.

**SGI-7079** functions by directly competing with adenosine triphosphate (ATP) for binding within the catalytic kinase domain of Axl.[1][9] By occupying the ATP-binding pocket, **SGI-7079** prevents the transfer of a phosphate group from ATP to tyrosine residues, thereby inhibiting Axl autophosphorylation and blocking the activation of all downstream signaling pathways. This mode of action effectively neutralizes the pro-tumorigenic effects of Axl activation.[1]





Click to download full resolution via product page

ATP-competitive inhibition mechanism of **SGI-7079** on Axl kinase.

## **Quantitative Data**

The potency and selectivity of **SGI-7079** have been characterized through various in vitro and cellular assays. The data are summarized in the tables below.

Table 1: In Vitro Potency of SGI-7079 against Axl Kinase

| Parameter | Value | Reference |
|-----------|-------|-----------|
| IC50      | 58 nM | [10]      |

| K<sub>i</sub> | 5.7 nM |[10] |



Table 2: Cellular Activity of SGI-7079

| Assay                                      | Cell Line                                 | Parameter | Value   | Reference |
|--------------------------------------------|-------------------------------------------|-----------|---------|-----------|
| Gas6-induced<br>Axl<br>Phosphorylati<br>on | HEK293T                                   | EC50      | 100 nM  | [10]      |
| Cell Proliferation<br>(72h)                | SUM149<br>(Inflammatory<br>Breast Cancer) | IC50      | 0.43 μΜ | [1][11]   |

| Cell Proliferation (72h) | KPL-4 (Breast Cancer) | IC50 | 0.16 μM |[1][11] |

Table 3: Kinase Selectivity Profile of **SGI-7079 SGI-7079** demonstrates potent, low-nanomolar inhibition against several other kinases in addition to AxI.[10]

| Kinase Family | Inhibited Kinases |
|---------------|-------------------|
| TAM Family    | Mer, Tyro3        |

| Other Kinases | Syk, Flt1, Flt3, Jak2, TrkA, TrkB, PDGFRβ, Ret |

#### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize **SGI-7079**.

#### Biochemical Kinase Assay (In Vitro IC<sub>50</sub> Determination)

This assay measures the direct inhibitory effect of **SGI-7079** on the enzymatic activity of purified Axl kinase.





Click to download full resolution via product page

Workflow for a biochemical kinase assay.

- Materials & Reagents:
  - Recombinant human Axl kinase enzyme.[12][13]
  - Kinase substrate (e.g., AXLtide or poly[Glu:Tyr]).[14][15]
  - SGI-7079 (serial dilutions).
  - ATP (radiolabeled [γ-<sup>33</sup>P]-ATP for radiometric assays or unlabeled for luminescence-based assays).[15]
  - Kinase reaction buffer (containing MgCl<sub>2</sub>, DTT, BSA).[12]
  - 96-well assay plates.[13]
  - Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).[14]
- Procedure:
  - Prepare serial dilutions of SGI-7079 in DMSO and add to the wells of a 96-well plate.
  - Add the Axl kinase enzyme and the specific peptide substrate to each well.
  - Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.



- Initiate the kinase reaction by adding a solution containing ATP at a specified concentration (often near the K<sub>m</sub> for ATP).[15]
- Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
- Terminate the reaction.
- Quantify the amount of phosphorylated substrate. In radiometric assays, this involves
  capturing the <sup>33</sup>P-labeled substrate on a filter and measuring radioactivity.[15] In
  luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured,
  which is directly proportional to kinase activity.[14]
- Calculate the percentage of inhibition for each SGI-7079 concentration relative to a noinhibitor control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.[16]

#### **Cellular Axl Phosphorylation Assay**

This assay assesses the ability of **SGI-7079** to inhibit Axl autophosphorylation in a cellular context.



Click to download full resolution via product page

Workflow for a cellular Axl phosphorylation assay.

Materials & Reagents:



- Axl-expressing cell line (e.g., SUM149, or HEK293 cells transfected with human Axl).[10]
   [11]
- Cell culture medium and serum.
- SGI-7079.
- Recombinant Gas6 ligand.[11]
- Cell lysis buffer.
- Antibodies for Western blotting: anti-phospho-Axl (e.g., Tyr702), anti-total-Axl, and a loading control (e.g., anti-β-actin).[11][12]
- Procedure:
  - Seed cells in multi-well plates and allow them to adhere.
  - Serum-starve the cells overnight to reduce basal kinase activity.[11][12]
  - Pre-treat the cells with various concentrations of SGI-7079 for a specified duration (e.g., 1-5 hours).[11][12]
  - Stimulate the cells with Gas6 (e.g., 400 ng/mL) for a short period (e.g., 15-20 minutes) to induce maximal Axl phosphorylation.[11][12]
  - Wash the cells with cold PBS and lyse them to extract total protein.
  - Determine the protein concentration of the lysates.
  - Separate proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting using primary antibodies against phosphorylated Axl (p-Axl) and total Axl.
  - Visualize the bands and quantify the band intensities to determine the ratio of p-Axl to total
     Axl at each SGI-7079 concentration.

#### **Cell Viability / Proliferation Assay**

This assay measures the effect of SGI-7079 on the growth and survival of cancer cell lines.





Click to download full resolution via product page

Workflow for a cell viability assay.

- Materials & Reagents:
  - Cancer cell lines of interest (e.g., SUM149, KPL-4).[1][11]
  - o 96-well cell culture plates.
  - SGI-7079.
  - Cell viability reagent such as MTT, CellTiter-Blue, or Cell Counting Kit-8 (CCK-8).[6][11]
     [17]
- Procedure:
  - Seed a specific number of cells (e.g., 3,000-5,000 cells/well) into a 96-well plate and allow them to attach overnight.[6][17]
  - Treat the cells with a range of concentrations of SGI-7079. Include a vehicle-only control (e.g., DMSO).
  - Incubate the plates for a specified time, typically 72 hours.[6][11][17]
  - Add the cell viability reagent to each well according to the manufacturer's instructions.
  - Incubate for the required time (e.g., 1-4 hours) to allow for the conversion of the reagent by viable cells.



- Measure the absorbance or fluorescence using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC<sub>50</sub> value.[16]

#### In Vivo Tumor Xenograft Study

This model evaluates the anti-tumor efficacy of SGI-7079 in a living organism.



Click to download full resolution via product page

Workflow for an *in vivo* tumor xenograft study.

- Materials & Reagents:
  - Immunodeficient mice (e.g., nude or SCID mice).[6][18]
  - Tumor cells (e.g., SUM149).[1]
  - SGI-7079.
  - Vehicle for formulation (e.g., 0.5% hydroxypropylmethylcellulose plus 0.1% Tween 80).[6]
     [18]
  - Calipers for tumor measurement.
- Procedure:
  - Implant cancer cells subcutaneously into the flank of immunodeficient mice.



- Monitor the mice until tumors reach a predetermined size (e.g., 100-150 mm<sup>3</sup>).
- Randomize the animals into a control group (vehicle only) and one or more treatment groups.
- Administer SGI-7079 orally at a specified dose and schedule (e.g., 50 mg/kg, 5 days a week).[1]
- Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Also, monitor the body weight of the mice as a measure of toxicity.
- Continue treatment for a defined period (e.g., 2-3 weeks) or until tumors in the control group reach a humane endpoint.[1]
- At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. In survival studies, monitor mice until a survival endpoint is reached.

#### **Summary of Preclinical Findings**

- Cellular Effects: SGI-7079 effectively inhibits Gas6-induced Axl phosphorylation.[10] It
  reduces the proliferation of cancer cell lines, such as inflammatory breast cancer cells, and
  can induce cell cycle arrest.[1][11] Furthermore, it significantly impairs the migration and
  invasion capabilities of tumor cells in vitro.[1][18]
- Overcoming Drug Resistance: Mesenchymal cells, which often express high levels of Axl, show greater sensitivity to SGI-7079.[10] In models of NSCLC with acquired resistance to EGFR inhibitors, the combination of SGI-7079 with erlotinib has been shown to reverse this resistance.[6][10]
- In Vivo Efficacy: In xenograft models using inflammatory breast cancer cells (SUM149), oral administration of SGI-7079 at 50 mg/kg significantly inhibited tumor growth and prolonged survival.[1] In other models, SGI-7079 inhibited tumor growth in a dose-dependent manner by up to 67%.[10]
- Immunomodulatory Effects: Beyond its direct effects on tumor cells, Axl inhibition by SGI 7079 can modulate the tumor microenvironment.[4] Studies have shown that combining SGI-



**7079** with an anti-PD-1 antibody can induce tumor eradication in a mouse ovarian cancer model, suggesting a synergistic effect with immune checkpoint blockade.[1][18] This is partly achieved by increasing the activation of tumor-infiltrating T cells.[18]

#### Conclusion

**SGI-7079** is a potent and selective ATP-competitive inhibitor of Axl kinase with significant antitumor activity demonstrated in a range of preclinical models. Its ability to inhibit Axl-mediated signaling leads to reduced cell proliferation, migration, and invasion. Critically, it shows promise in overcoming acquired resistance to other targeted therapies and may enhance the efficacy of immunotherapy. The comprehensive data and established experimental protocols provide a solid foundation for further investigation into the therapeutic potential of **SGI-7079** in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 4. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. abmole.com [abmole.com]
- 7. A pathway map of AXL receptor-mediated signaling network PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AXL receptor tyrosine kinase as a promising anti-cancer approach: functions, molecular mechanisms and clinical applications PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]



- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. AXL Kinase Enzyme System Application Note [promega.sg]
- 15. reactionbiology.com [reactionbiology.com]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of Tumor Heterogeneity Through AXL Activation in Primary Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SGI-7079 ATP-competitive Axl inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579336#sgi-7079-atp-competitive-axl-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com